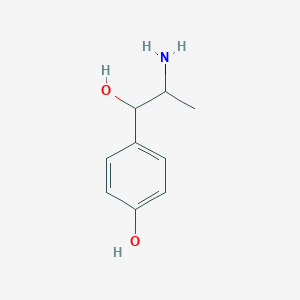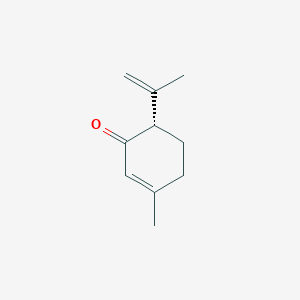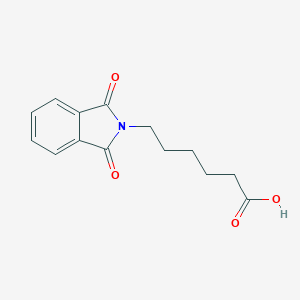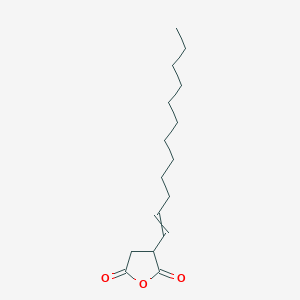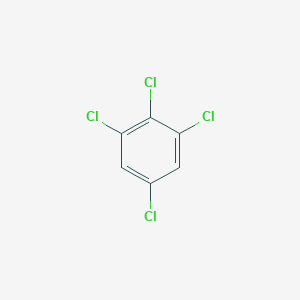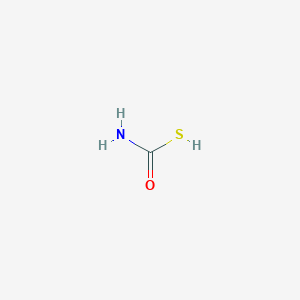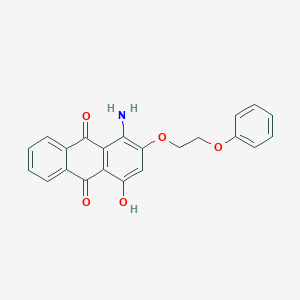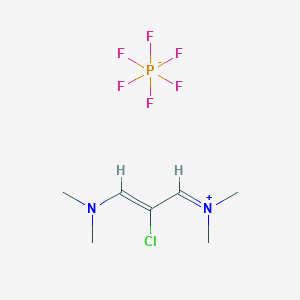![molecular formula C12H16Cl6O2Si B107589 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene CAS No. 18106-12-2](/img/structure/B107589.png)
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene, also known as Kepone, is a synthetic organic compound that was widely used as a pesticide and industrial chemical in the past. Due to its toxicity and persistence in the environment, Kepone has been banned in many countries since the 1970s. However, it remains a significant environmental pollutant and a subject of scientific research.
作用机制
The mechanism of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity is complex and not fully understood. It is believed that 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene acts as a potent inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of ion transport across cell membranes. This leads to disruption of cellular homeostasis and various physiological and biochemical effects.
生化和生理效应
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene exposure has been shown to cause a range of biochemical and physiological effects in laboratory animals and humans. These include neurotoxicity, liver damage, reproductive toxicity, immunotoxicity, and carcinogenicity. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has also been shown to accumulate in various tissues and organs, including the liver, adipose tissue, and brain.
实验室实验的优点和局限性
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been widely used as a model compound for studying the toxicity and metabolism of chlorinated organic compounds. Its advantages include its well-characterized toxicological and biochemical effects, its persistence in the environment, and its availability as a pure compound. However, its limitations include its high toxicity and potential for environmental contamination, which requires careful handling and disposal.
未来方向
There are several areas of future research that could benefit from further study of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene. These include:
1. Development of new analytical methods for detecting and quantifying 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in environmental samples, as well as its metabolites and degradation products.
2. Investigation of the mechanisms of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity and metabolism at the molecular level, using advanced techniques such as proteomics, metabolomics, and transcriptomics.
3. Evaluation of the potential health effects of low-level and chronic exposure to 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in humans, including its effects on neurodevelopment, immune function, and cancer risk.
4. Development of new strategies for remediation of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene-contaminated sites, including bioremediation, phytoremediation, and chemical oxidation.
5. Investigation of the potential for 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene to act as an endocrine disruptor, and its effects on reproductive and developmental outcomes in wildlife and humans.
In conclusion, 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene is a synthetic organic compound that has been widely studied for its toxicological, environmental, and biochemical effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the health and environmental impacts of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene and to develop effective strategies for its remediation and management.
合成方法
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene can be synthesized by the reaction of hexachlorocyclopentadiene with diethoxymethylsilane in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of isomers, including the trans isomer which is the most toxic and persistent form of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene.
科学研究应用
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been extensively studied for its toxicological, environmental, and biochemical effects. It has been used as a model compound for studying the mechanisms of toxicity and metabolism of chlorinated organic compounds. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been shown to cause a variety of adverse effects in laboratory animals and humans, including neurotoxicity, liver damage, and carcinogenicity.
属性
CAS 编号 |
18106-12-2 |
|---|---|
产品名称 |
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene |
分子式 |
C12H16Cl6O2Si |
分子量 |
433.05774 |
IUPAC 名称 |
diethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane |
InChI |
InChI=1S/C12H16Cl6O2Si/c1-4-19-21(3,20-5-2)7-6-10(15)8(13)9(14)11(7,16)12(10,17)18/h7H,4-6H2,1-3H3 |
InChI 键 |
UCTAQCLZVJVDNF-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
规范 SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
其他 CAS 编号 |
18106-12-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



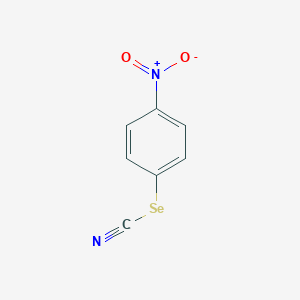
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
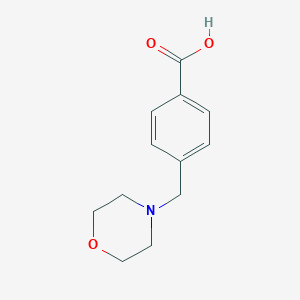
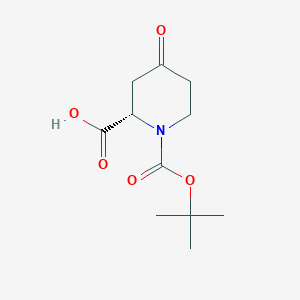
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
